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molecular formula C14H18N2O4 B2649689 Ethyl 3-nitro-4-(piperidin-1-yl)benzoate CAS No. 71254-72-3

Ethyl 3-nitro-4-(piperidin-1-yl)benzoate

Cat. No. B2649689
M. Wt: 278.308
InChI Key: QFWSUBNSUPFIPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09200008B2

Procedure details

Ethyl 4-fluoro-3-nitrobenzoate (160 g, 0.752 mol) prepared in the Step 1-1-1 was suspended in ethanol (500 ml). Triethylamine (91.4 g, 0.903 mol) was added to the suspension, and under an ice cooling, piperidine (76.9 g, 0.903 mol) was slowly added thereto. After the mixture was stirred at a room temperature for 2 hours, a saturated sodium bicarbonate solution was added to the mixture, and the resulting mixture was subjected to extraction with ethyl acetate. The ethyl acetate layer was washed with a saturated sodium bicarbonate solution and a saturated saline solution in order, and then dried over anhydrous magnesium sulfate and concentrated. The concentrate was purified by silica gel column chromatography (n-hexane:ethyl acetate=4:1 to 3:1) to give the title compound (222 g, quantitative) as a poppy-red oily substance.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
91.4 g
Type
reactant
Reaction Step Two
Quantity
76.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][C:3]=1[N+:13]([O-:15])=[O:14].C(N(CC)CC)C.[NH:23]1[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1.C(=O)(O)[O-].[Na+]>C(O)C>[N+:13]([C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][C:2]=1[N:23]1[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1)[C:6]([O:8][CH2:9][CH3:10])=[O:7])([O-:15])=[O:14] |f:3.4|

Inputs

Step One
Name
Quantity
160 g
Type
reactant
Smiles
FC1=C(C=C(C(=O)OCC)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
91.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
76.9 g
Type
reactant
Smiles
N1CCCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture was stirred at a room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was subjected to extraction with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with a saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated saline solution in order, and then dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by silica gel column chromatography (n-hexane:ethyl acetate=4:1 to 3:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=O)OCC)C=CC1N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 222 g
YIELD: CALCULATEDPERCENTYIELD 106.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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